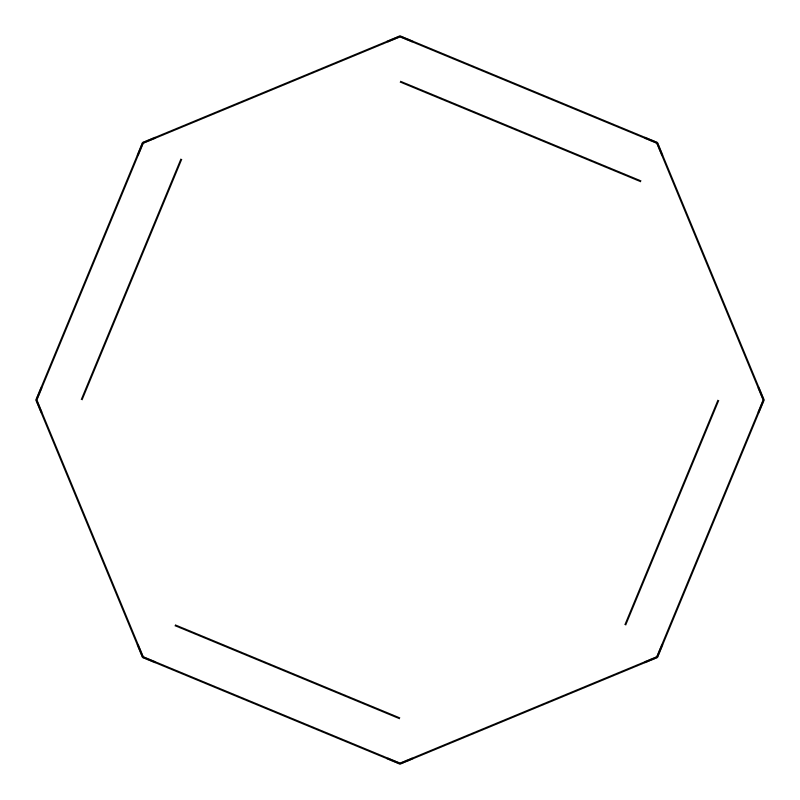Cyclooctatetraene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Organic Chemistry and Material Science
Organic Film Formation
Due to its double bond structure, cyclooctatetraene can readily undergo polymerization reactions. This property allows it to be used as a building block for the synthesis of highly ordered organic films for modifying silicon surfaces []. These films can improve the chemical and physical properties of the silicon, making them suitable for applications in electronics and microfluidics [].
Triplet State Quenching
Cyclooctatetraene plays a crucial role in liquid-state organic dye lasers. It acts as a triplet state quencher, effectively reducing the phenomenon of "dye blinking" []. Dye blinking occurs when the dye molecule gets stuck in an excited state, hindering laser operation. By capturing this excited state energy, cyclooctatetraene enhances the efficiency and stability of the laser [].
Molecular Recognition and Sensing
Chemical Sensor Development
The unique electronic structure and reactivity of cyclooctatetraene make it a promising candidate for developing sensitive chemical sensors. Researchers are exploring its potential for detecting various analytes, including explosives and environmental pollutants, by exploiting its ability to interact with specific molecules [].
Supramolecular Chemistry
Cyclooctatetraene can be incorporated into supramolecular structures, which are assemblies of molecules held together by non-covalent interactions. These structures can exhibit unique properties based on their specific arrangements. Studying the interactions between cyclooctatetraene and other molecules within these assemblies contributes to the advancement of supramolecular chemistry research [].
Cyclooctatetraene is an organic compound with the molecular formula . It is a colorless liquid that is less dense than water and insoluble in it. The compound is known for its unique non-planar structure, often described as "tub-shaped," which contributes to its distinctive chemical behavior. Cyclooctatetraene is classified as an annulene, characterized by a cyclic arrangement of alternating double bonds. This compound exhibits interesting electronic properties due to its eight π electrons, which place it at the edge of Hückel's rule for aromaticity, making it non-aromatic despite having a cyclic structure .
Not Applicable
COT doesn't have a known biological function.
- Cycloaddition Reactions: Cyclooctatetraene can react with dienophiles in Diels-Alder reactions, forming bicyclic compounds. The presence of substituents can significantly affect the reaction pathways and yields .
- Oxidation and Reduction: The compound reacts vigorously with strong oxidizing agents and can release hydrogen gas when treated with reducing agents .
- Formation of Epoxides: Reaction with dimethyldioxirane results in the formation of various diepoxides, triepoxides, and tetraepoxides, showcasing its versatility in organic synthesis .
Research on the biological activity of cyclooctatetraene is limited, but some studies suggest potential interactions with biological systems. Its derivatives have been investigated for their effects on cellular processes, although specific pharmacological activities remain largely unexplored. The compound's reactivity may allow for the development of biologically active derivatives, but further research is necessary to elucidate these properties.
Cyclooctatetraene can be synthesized through several methods:
- Ring Closure Reactions: One common method involves the cyclization of linear precursors or oligomers under specific conditions that favor the formation of the cyclic structure.
- Diels-Alder Reactions: Cyclooctatetraene can also be generated via Diels-Alder reactions involving suitable diene and dienophile combinations .
- Isomerization Processes: Certain synthetic routes utilize isomerization techniques to convert simpler hydrocarbons into cyclooctatetraene.
Cyclooctatetraene has several applications in various fields:
- Rubber Manufacturing: It is used as a precursor in the production of synthetic rubber due to its polymerizable nature .
- Organic Synthesis: The compound serves as a building block in organic chemistry for synthesizing complex molecules through cycloaddition reactions.
- Material Science: Its derivatives are explored for potential use in advanced materials due to their unique electronic properties.
Interaction studies involving cyclooctatetraene primarily focus on its reactivity with other chemical species. The compound's ability to act as a 4π electron donor makes it a valuable participant in various organic reactions. Research indicates that substituents on cyclooctatetraene can significantly influence its interaction dynamics, altering reaction rates and product distributions .
Cyclooctatetraene shares similarities with several other cyclic compounds, particularly those that also feature alternating double bonds. Here are some comparable compounds:
| Compound | Structure Type | Aromaticity | Unique Features |
|---|---|---|---|
| Cyclobutadiene | Cyclic | Anti-aromatic | Highly reactive; exists only at low temperatures |
| Benzene | Cyclic | Aromatic | Stable due to resonance; planar structure |
| Cyclohexadiene | Cyclic | Non-aromatic | Can undergo Diels-Alder reactions; more stable than cyclooctatetraene |
| Cycloheptatriene | Cyclic | Non-aromatic | Contains seven carbon atoms; participates in similar reactions |
Cyclooctatetraene's unique non-planar structure and ability to undergo multiple types of chemical transformations distinguish it from these similar compounds. Its non-aromatic character allows it to engage in distinct reaction pathways not available to aromatic compounds like benzene .
Physical Description
Colorless liquid; [CAMEO] Clear, dark yellow liquid; [Aldrich MSDS]
XLogP3
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
LogP
Melting Point
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms



Flammable;Irritant;Health Hazard








